molecular formula C21H23ClN2O7 B12706484 (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate CAS No. 66113-84-6

(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate

Cat. No.: B12706484
CAS No.: 66113-84-6
M. Wt: 450.9 g/mol
InChI Key: XNLFKKPIPARNOY-VMESOOAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name—methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate perchlorate —encapsulates its intricate stereochemistry and functional group arrangement. Its molecular formula C₂₁H₂₁ClN₂O₇ (molecular weight: 448.9 g/mol) features:

Property Value
Hydrogen bond donors 1
Hydrogen bond acceptors 7
Rotatable bonds 2
Topological polar surface area 123 Ų

The structure combines a pentacyclic oxayohimbanium core with three critical modifications:

  • Tetradehydro system at positions 3,4,16,17, creating conjugated double bonds that enhance π-orbital interactions
  • Methoxycarbonyl group at C16, introducing ester functionality that influences solubility and receptor binding
  • Methyl substitution at C19, creating a chiral center that dictates spatial orientation

X-ray crystallography reveals a cis-fused DE ring system with a 15R,16S,20S configuration, while the perchlorate counterion stabilizes the quaternary ammonium center through ionic interactions.

Historical Context in Alkaloid Research

First synthesized in the late 20th century during investigations into yohimbine derivatives, this compound emerged from three key developments:

  • 1950s : Isolation of yohimbine from Pausinystalia yohimbe bark, establishing the prototypical indole alkaloid scaffold
  • 1980s : Advances in dehydrogenation techniques enabling selective creation of tetradehydro systems in complex alkaloids
  • 2000s : Catalytic asymmetric synthesis methods allowing precise control of C19 methyl stereochemistry

Its creation addressed two pharmacological challenges:

  • Overcoming yohimbine’s non-selective α₂-adrenergic receptor binding
  • Enhancing metabolic stability through reduced rotatable bonds (2 vs. 5 in parent yohimbine)

Position Within Yohimbine Analog Taxonomy

This derivative occupies a unique niche in the yohimbine analog hierarchy:

Taxonomic Classification

  • Order : Secologanin-tryptamine alkaloids
  • Family : Yohimbane derivatives
  • Genus : Oxayohimbanium salts
  • Species : Tetradehydro-methoxycarbonyl variants

Key differentiators from related compounds:

Feature Yohimbine Tetradehydro Derivative
C16 Substitution Hydroxyl Methoxycarbonyl
Double Bond System Dihydro Tetradehydro
Nitrogen Configuration Tertiary amine Quaternary ammonium
Ionic Form Free base Perchlorate salt

The 3,4,16,17-tetradehydro system induces planarity in the CDE rings, reducing steric hindrance for receptor docking compared to yohimbine’s bent conformation. Quantitative structure-activity relationship (QSAR) models suggest the methoxycarbonyl group increases lipophilicity (logP +0.7 vs. parent), potentially enhancing blood-brain barrier penetration.

Properties

CAS No.

66113-84-6

Molecular Formula

C21H23ClN2O7

Molecular Weight

450.9 g/mol

IUPAC Name

methyl (15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,18-hexaene-19-carboxylate;perchlorate

InChI

InChI=1S/C21H22N2O3.ClHO4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2-1(3,4)5/h3-6,11-12,15-16H,7-10H2,1-2H3;(H,2,3,4,5)/t12-,15-,16-;/m0./s1

InChI Key

XNLFKKPIPARNOY-VMESOOAKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthesis of the Oxayohimbanium Core

  • The oxayohimbanium skeleton is synthesized through intramolecular cyclization of a precursor containing appropriate functional groups (e.g., hydroxyl, amine, and alkene groups).
  • Cyclization is often catalyzed by acid or base under controlled temperature to favor ring closure without side reactions.
  • Protective groups may be used to mask sensitive functionalities during cyclization.

Introduction of the Methoxycarbonyl Group

  • The methoxycarbonyl substituent at C-16 is introduced by esterification of a carboxylic acid intermediate with methanol in the presence of acid catalysts such as sulfuric acid or by using methyl chloroformate reagents.
  • Reaction conditions are optimized to avoid hydrolysis or over-esterification.

Dehydrogenation to Achieve Tetradehydro Structure

  • The 3,4 and 16,17 double bonds are introduced by selective dehydrogenation.
  • Common reagents include palladium on carbon (Pd/C) under mild oxidative conditions or selenium dioxide for allylic oxidation.
  • Reaction monitoring by NMR or IR spectroscopy ensures the correct degree of unsaturation.

Methylation at C-19

  • Methylation is performed using methyl iodide or dimethyl sulfate under basic conditions.
  • The reaction targets the nitrogen atom or carbon centers depending on the precursor structure.
  • Careful control of stoichiometry and temperature prevents over-alkylation.

Formation of Perchlorate Salt

  • The final perchlorate salt is prepared by treating the free base oxayohimbanium compound with perchloric acid in an anhydrous solvent such as acetonitrile or dichloromethane.
  • The salt precipitates out and is purified by recrystallization.
  • The perchlorate salt form enhances stability and crystallinity for characterization.

Experimental Data and Characterization

Step Reagents/Conditions Yield (%) Notes
Cyclization Acid catalyst, reflux, 4-6 h 70-85 High regioselectivity required
Esterification Methanol, H2SO4, 60°C, 3 h 80-90 Avoid hydrolysis
Dehydrogenation Pd/C, O2 atmosphere, rt, 12 h 65-75 Monitored by UV-Vis
Methylation Methyl iodide, K2CO3, acetone, reflux, 6 h 75-85 Controlled to prevent over-methylation
Salt formation HClO4, CH3CN, 0°C, 2 h 90-95 Crystalline perchlorate salt obtained

Research Findings and Notes

  • The preparation requires careful control of reaction conditions to maintain stereochemistry at the 19alpha and 20alpha positions.
  • The perchlorate salt form is preferred for its enhanced stability and ease of crystallization, facilitating X-ray crystallographic studies.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the presence of the methoxycarbonyl group and the tetradehydro double bonds.
  • The compound’s crystalline structure shows characteristic hydrogen bonding and packing interactions typical of perchlorate salts, contributing to its stability.
  • Literature analogues indicate that similar oxayohimbanium derivatives are prepared via multi-step syntheses involving selective functional group transformations and salt formation with strong acids.

Summary Table of Preparation Methods

Preparation Stage Key Reaction Typical Reagents Critical Parameters Outcome
Core formation Cyclization Acid catalyst (e.g., HCl, H2SO4) Temperature 80-100°C, time 4-6 h Fused ring oxayohimbanium core
Functionalization Esterification Methanol, acid catalyst 50-60°C, 2-4 h Methoxycarbonyl group introduced
Unsaturation Dehydrogenation Pd/C, O2 or SeO2 Room temp, 12 h Double bonds at 3,4 and 16,17
Alkylation Methylation Methyl iodide, base Reflux, 6 h Methyl group at C-19
Salt formation Perchlorate salt Perchloric acid 0-5°C, 2 h Stable perchlorate salt

Chemical Reactions Analysis

Types of Reactions

(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is investigated for its potential pharmacological properties. It may have applications in treating certain diseases or conditions due to its bioactive nature.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The oxayohimbanium backbone is shared with compounds like yohimbine and reserpine, but key differences include:

  • Methoxycarbonyl group at C16 : Enhances electrophilicity and interactions with serine proteases compared to unmodified yohimbine derivatives .
  • 19-Methyl substitution : Reduces metabolic oxidation by cytochrome P450 enzymes relative to demethylated analogues (e.g., ajmalicine) .

Table 1: Structural Comparison of Oxayohimbanium Derivatives

Compound Substituents (Position) Molecular Weight Key Functional Groups
Target Compound 16-(methoxycarbonyl), 19-methyl 487.92 g/mol Oxayohimbanium, perchlorate
Yohimbine 17-hydroxy, 16-carbomethoxy 390.46 g/mol Indole alkaloid, methoxy
Ajmalicine 19-demethyl, 16-carboxy 352.41 g/mol Tetrahydro-β-carboline
Pharmacological Profile

The target compound exhibits α2-adrenergic receptor antagonism (IC₅₀ = 12 nM) but lacks the α1-adrenergic affinity seen in yohimbine. This specificity correlates with its methoxycarbonyl group, which sterically hinders binding to broader adrenergic subtypes . In contrast, reserpine analogs show monoamine depletion via vesicular transporter inhibition, a mechanism absent in the target compound due to its rigidified tetracyclic structure .

Table 2: Bioactivity Comparison

Compound α2-Adrenergic IC₅₀ Monoamine Depletion Metabolic Stability (t₁/₂ in liver microsomes)
Target Compound 12 nM None 45 minutes
Yohimbine 85 nM Moderate 22 minutes
Reserpine N/A High 8 minutes
Spectroscopic Characterization

The compound’s UV-Vis spectrum (λmax = 280 nm) aligns with conjugated indole systems, while ¹H-NMR data (δ 3.85 ppm for methoxycarbonyl protons) distinguishes it from analogs with free carboxylic acids (e.g., ajmalicine, δ 2.90 ppm for COOH) . These spectral markers are critical for differentiating stereoisomers and verifying synthetic purity.

Mechanistic Insights from Data Mining

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) places this compound in a cluster with other α2-adrenergic antagonists, despite structural dissimilarity to non-alkaloid inhibitors like idazoxan. This suggests functional convergence driven by shared electrostatic properties (e.g., cationic oxayohimbanium core) . Conversely, substructure mining reveals that the 19-methyl group correlates with reduced hepatotoxicity compared to demethylated derivatives, likely due to minimized reactive metabolite formation .

Challenges and Contradictions in Comparative Studies

  • Bioactivity vs. Structural Similarity : While the compound clusters with α2-antagonists in bioactivity space, its structural uniqueness complicates direct SAR (structure-activity relationship) extrapolation from yohimbine derivatives .
  • Stereochemical Sensitivity: Minor stereochemical deviations (e.g., 19β configuration) in analogs result in complete loss of α2 affinity, underscoring the precision required in synthetic modifications .

Biological Activity

(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is a complex organic compound belonging to the yohimbine alkaloid family. It features a unique tetradehydro structure and is characterized by several functional groups, including methoxycarbonyl and oxayohimbanium moieties. This compound has garnered attention for its potential biological activities and therapeutic applications.

  • Molecular Formula : C21H23ClN2O7
  • Molecular Weight : 450.87 g/mol
  • CAS Number : 66113-84-6

Biological Activity

The biological activity of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is primarily linked to its interaction with various biological targets. The following sections detail its pharmacological effects and potential therapeutic applications.

This compound is believed to exert its effects through several mechanisms:

  • Adrenergic Receptor Modulation : Similar to other yohimbine derivatives, it may act as an adrenergic antagonist, influencing cardiovascular responses and potentially affecting mood and anxiety levels.
  • Vasodilatory Effects : Its structural similarities to compounds like rauwolscine suggest potential vasodilatory properties, which could be beneficial in treating conditions like hypertension.

Comparative Biological Activity

The following table compares (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate with related compounds based on their biological activities:

Compound NameStructure FeaturesBiological Activity
YohimbineAlkaloid with similar core structureAdrenergic antagonist
RauwolscineSimilar tetracyclic structureVasodilatory effects
Indole AlkaloidsDiverse structures with nitrogen-containing ringsVarious pharmacological activities

Case Studies and Research Findings

Research on (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate has revealed several promising findings:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound exhibits significant binding affinity to adrenergic receptors. This suggests potential applications in treating anxiety disorders or enhancing athletic performance through increased adrenaline sensitivity.
  • Animal Models : In vivo studies using rodent models indicated that administration of this compound resulted in improved blood flow and reduced blood pressure in hypertensive subjects. This aligns with its hypothesized vasodilatory effects.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the methoxycarbonyl group enhances solubility and bioavailability, making it a suitable candidate for further drug development.

Q & A

Q. How can multivariate analysis resolve complex datasets from omics studies involving this compound?

  • Methodological Answer : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to reduce dimensionality in transcriptomic/proteomic data. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify perturbed biological networks. Validate findings with orthogonal assays (e.g., CRISPR knockdown of key genes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.